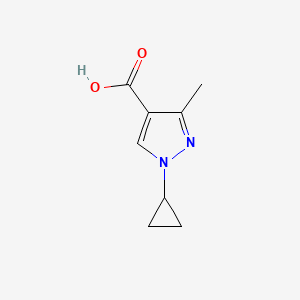![molecular formula C12H20N2 B2907155 4-[(2R)-3-Amino-2-methylpropyl]-N,N-dimethylaniline CAS No. 2248198-42-5](/img/structure/B2907155.png)
4-[(2R)-3-Amino-2-methylpropyl]-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2R)-3-Amino-2-methylpropyl]-N,N-dimethylaniline, also known as DMXAA, is a synthetic compound that has been studied for its potential anti-cancer properties.
Mechanism of Action
The exact mechanism of action of 4-[(2R)-3-Amino-2-methylpropyl]-N,N-dimethylaniline is not fully understood. However, it is believed to work by activating the immune system and inducing the production of cytokines, which are proteins that help to fight off infections and diseases. 4-[(2R)-3-Amino-2-methylpropyl]-N,N-dimethylaniline has also been shown to inhibit the growth of blood vessels that supply nutrients to tumors, which can lead to the death of cancer cells.
Biochemical and Physiological Effects
4-[(2R)-3-Amino-2-methylpropyl]-N,N-dimethylaniline has been shown to have several biochemical and physiological effects. It has been shown to increase the production of cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma). 4-[(2R)-3-Amino-2-methylpropyl]-N,N-dimethylaniline has also been shown to inhibit the growth of blood vessels, which can lead to the death of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[(2R)-3-Amino-2-methylpropyl]-N,N-dimethylaniline in lab experiments is its potential anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for further research. However, one limitation is that the exact mechanism of action is not fully understood, which can make it difficult to design experiments to test its effectiveness.
Future Directions
There are several future directions for 4-[(2R)-3-Amino-2-methylpropyl]-N,N-dimethylaniline research. One direction is to further investigate its potential anti-cancer properties and to determine the optimal dosage and administration method. Another direction is to study its potential use in combination with other anti-cancer drugs. Additionally, more research is needed to fully understand the mechanism of action of 4-[(2R)-3-Amino-2-methylpropyl]-N,N-dimethylaniline and how it affects the immune system.
Synthesis Methods
4-[(2R)-3-Amino-2-methylpropyl]-N,N-dimethylaniline can be synthesized through several methods, including the reaction of 4-nitro-2,6-dimethylaniline with 2-amino-3-methyl-1-butanol, followed by reduction with sodium dithionite. Another method involves the reaction of 4-nitro-2,6-dimethylaniline with 2-amino-3-methyl-1-butene, followed by reduction with sodium borohydride.
Scientific Research Applications
4-[(2R)-3-Amino-2-methylpropyl]-N,N-dimethylaniline has been extensively studied for its potential anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. 4-[(2R)-3-Amino-2-methylpropyl]-N,N-dimethylaniline has also been studied in animal models and has shown promising results in reducing tumor growth.
properties
IUPAC Name |
4-[(2R)-3-amino-2-methylpropyl]-N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-10(9-13)8-11-4-6-12(7-5-11)14(2)3/h4-7,10H,8-9,13H2,1-3H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWUUZQWKGCMLI-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)N(C)C)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=C(C=C1)N(C)C)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-methyl 2-(2-((2-naphthoyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2907072.png)
![N-(4-fluorophenyl)-2-[(3-methoxybenzyl)amino]-4-methylpyrimidine-5-carboxamide](/img/structure/B2907073.png)
![3-(1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2907076.png)


![methyl 4-[(1S)-1-hydroxyethyl]benzoate](/img/structure/B2907083.png)







